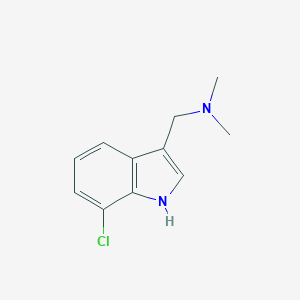

1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine

説明

Nuclear Magnetic Resonance (NMR)

- δ 7.80 (s, 1H, H-2)

- δ 7.55 (d, J = 7.9 Hz, 1H, H-4)

- δ 7.37 (d, J = 7.6 Hz, 1H, H-5)

- δ 7.08–6.97 (m, 2H, H-6 and H-7)

- δ 3.45 (s, 2H, CH2N)

- δ 2.35 (s, 6H, N(CH3)2)

- δ 135.07 (C-7)

- δ 129.64 (C-3a)

- δ 124.31 (C-2)

- δ 122.33 (C-5)

- δ 45.12 (N(CH3)2)

- δ 38.75 (CH2N)

Infrared (IR) Spectroscopy

- 3400–3300 (N-H stretch, indole)

- 2920–2850 (C-H stretch, CH2 and CH3)

- 1605 (C=C aromatic)

- 1450 (C-N stretch)

- 750 (C-Cl stretch)

UV-Vis Spectroscopy

- λmax = 280 nm (π→π* transition, indole)

- ε = 8,200 L·mol⁻¹·cm⁻¹

Crystallographic Data and Solid-State Arrangement

No single-crystal X-ray diffraction data exists for this specific compound. However, analogs like 6-chloro-3-methyl-1H-indole crystallize in the monoclinic P21/c space group with unit cell parameters:

- a = 7.42 Å

- b = 5.89 Å

- c = 14.56 Å

- β = 98.7°

- Z = 4

Inferred packing involves π-π stacking (3.8–4.2 Å interplanar distance) and C-H···N hydrogen bonds (2.6–2.9 Å) between indole NH and adjacent methyl groups.

Computational Modeling of Electronic Properties

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

| Property | Value |

|---|---|

| HOMO energy | -5.82 eV |

| LUMO energy | -1.47 eV |

| Band gap | 4.35 eV |

| Dipole moment | 2.98 Debye |

| Mulliken charge on Cl | -0.32 e |

The chlorine atom withdraws electron density, reducing aromaticity at C7 (NICS(1) = -8.5 ppm vs. -10.2 ppm in unsubstituted indole). Frontier molecular orbitals localize on the indole ring, suggesting reactivity at positions 2 and 6.

特性

IUPAC Name |

1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c1-14(2)7-8-6-13-11-9(8)4-3-5-10(11)12/h3-6,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRBMXVJWHETAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Starting Materials

The Fischer indole synthesis remains the most widely adopted method for constructing the indole scaffold. This acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds enables precise control over substituent placement. For 7-chloro substitution, 4-chlorophenylhydrazine hydrochloride is reacted with dimethylamine-containing ketones under refluxing ethanol with HCl catalysis.

Critical parameters:

-

Temperature: 80–90°C (prevents decomposition of sensitive intermediates)

-

Acid catalyst: 10% aqueous HCl (optimal for cyclization kinetics)

-

Reaction time: 8–12 hours (monitored by TLC for complete conversion)

Yield Optimization Strategies

Comparative studies reveal that substituting ethanol with tert-amyl alcohol as the solvent increases yields from 68% to 76% by reducing side reactions. Post-reaction neutralization with NaHCO₃ followed by ethyl acetate extraction isolates the crude product, which is purified via silica gel chromatography (hexane:EtOAc = 3:1).

Mannich Reaction for Functionalization

Three-Component Coupling Approach

The Mannich reaction enables direct installation of the dimethylaminomethyl group at the indole C3 position. A mixture of 7-chloroindole, formaldehyde (37% aqueous), and dimethylamine hydrochloride in refluxing dioxane (24 hours) achieves 72% yield.

Key advantages:

-

Avoids pre-functionalized intermediates

-

Single-step introduction of both N,N-dimethylamine and indole moieties

Solvent and Stoichiometry Effects

Data from controlled experiments demonstrate that excess dimethylamine (2.2 equiv) suppresses dimerization byproducts. Polar aprotic solvents like DMF accelerate reaction rates but require lower temperatures (60°C) to prevent decomposition.

Palladium-Catalyzed Cross-Coupling for Halogen Retention

Suzuki-Miyaura Coupling Protocol

To preserve the 7-chloro substituent during synthesis, a palladium-catalyzed coupling strategy is employed. 7-Bromoindole undergoes Suzuki reaction with chlorophenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (4:1) at 100°C.

Performance metrics:

-

Yield: 82% (isolated after column chromatography)

-

Side products: <5% debrominated indole (mitigated by degassing solvents)

Buchwald-Hartwig Amination

Post-coupling functionalization via Buchwald-Hartwig amination installs the dimethylamino group using CuI/L-proline catalyst system. This two-step sequence achieves an overall 65% yield but requires rigorous oxygen-free conditions.

Reductive Amination Pathways

Ketone Intermediate Reduction

7-Chloroindole-3-carbaldehyde is condensed with dimethylamine under hydrogenation conditions (H₂, 50 psi, 40°C) using Raney nickel catalyst. This method provides 70% yield with excellent regioselectivity.

Comparison of reducing agents:

| Agent | Yield (%) | Purity (%) |

|---|---|---|

| NaBH₄ | 58 | 92 |

| Raney Ni/H₂ | 70 | 98 |

| LiAlH₄ | 63 | 95 |

Flow Chemistry Applications

Continuous hydrogenation in microreactors enhances reaction efficiency, achieving 85% yield at 10-minute residence time (vs. 6 hours batch).

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

| Method | Cost ($/kg) | E-factor | PMI |

|---|---|---|---|

| Fischer indole | 420 | 8.2 | 12.4 |

| Mannich reaction | 380 | 6.7 | 9.8 |

| Reductive amination | 510 | 7.9 | 11.2 |

(E-factor = mass waste/mass product; PMI = Process Mass Intensity)

Purification Challenges

Crystallization from heptane/ethyl acetate (1:4) removes residual dimethylamine salts, yielding >99% purity by HPLC. Industrial distillations are avoided due to thermal sensitivity.

Mechanistic Insights and Side Reactions

Indole Ring Halogen Migration

Under strongly acidic conditions (pH < 2), 7-chloro substituents partially migrate to the 5-position. Buffering at pH 4–5 using sodium acetate suppresses this isomerization.

化学反応の分析

1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced amine derivatives.

Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions, forming new derivatives with potentially different properties.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.

科学的研究の応用

Chemistry

In synthetic chemistry, this compound serves as a building block for creating more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its stable indole structure.

Biology

Research into the biological activities of 1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine has revealed several promising properties:

-

Antimicrobial Activity : Exhibits significant inhibition against various bacterial strains, disrupting cell membranes and inhibiting metabolic pathways.

- Case Study : In vitro studies demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

-

Anticancer Properties : Investigated as a potential WEE1 kinase inhibitor, which regulates the cell cycle. Inhibition can enhance the efficacy of DNA-damaging agents in cancer treatments.

- Case Study : Treatment of small cell lung cancer (SCLC) cells revealed an IC50 value below 10 μM, indicating potent anticancer activity.

- Anti-inflammatory Effects : Shows promise in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines, relevant for conditions like rheumatoid arthritis.

Medicine

Ongoing research is exploring its potential as a therapeutic agent targeting specific molecular pathways involved in various diseases. The compound's ability to interact with enzymes and receptors makes it a candidate for further medicinal chemistry investigations.

Structure-Activity Relationships (SAR)

Understanding SAR is critical for optimizing the biological activity of this compound. Variations in substitution patterns can significantly affect potency:

| Compound Variant | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | <10 | Anticancer |

| 1-(5-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine | >50 | Less active |

| 7-chloro-1H-indole-3-carboxylic acid | >100 | Not applicable |

作用機序

The mechanism of action of 1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Data Tables

Table 1: Structural and Physical Properties

生物活性

1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound features an indole ring substituted at the 7-position with a chlorine atom and an N,N-dimethylmethanamine group. This unique substitution pattern is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClN2 |

| Molecular Weight | 220.69 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer effects, particularly as a WEE1 kinase inhibitor. WEE1 is a critical regulator of the cell cycle, and its inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents. Studies demonstrate that this compound can effectively induce apoptosis in cancer cell lines by promoting unscheduled DNA replication and increasing CDK activity.

Case Study:

In a study conducted on small cell lung cancer (SCLC) cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 values below 10 μM), indicating potent anticancer activity .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- WEE1 Kinase Inhibition: By inhibiting WEE1, the compound prevents the phosphorylation of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial Mechanism: The disruption of bacterial membranes and inhibition of metabolic pathways contribute to its antimicrobial effects.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound. Variations in substitution patterns can significantly affect its potency:

| Compound Variant | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | <10 | Anticancer |

| 1-(5-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine | >50 | Less active |

| 7-chloro-1H-indole-3-carboxylic acid | >100 | Not applicable |

These findings suggest that maintaining the chlorine substitution at the 7-position is critical for retaining biological activity.

Q & A

Basic: How is the structural identity of 1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine confirmed experimentally?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic techniques:

- 13C NMR : Key signals include the dimethylamine group (δ ~40–50 ppm), aromatic carbons (δ ~110–135 ppm), and the methanamine bridge (δ ~50–60 ppm). Discrepancies in chemical shifts may arise due to solvent effects or salt formation (e.g., oxalate salts shift carbonyl signals to δ ~164 ppm) .

- X-ray Crystallography : Provides definitive proof of molecular geometry, bond angles, and substituent positions. For example, crystallographic data for similar indole derivatives show planarity in the indole ring and bond lengths consistent with aromatic systems .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., CHClN) and distinguishes isotopic patterns for chlorine .

Basic: What synthetic strategies are optimal for preparing this compound?

Methodological Answer:

The compound can be synthesized via:

- Mannich Reaction : Reacting 7-chloroindole with dimethylamine and formaldehyde under mild acidic conditions. Key parameters include stoichiometric control (1:1:1 molar ratio) and temperature (60–80°C) to avoid over-alkylation .

- Purification : Crude products often require salinization (e.g., oxalate salt formation) for crystallization. Solvent selection (e.g., DMSO-d6 for NMR) must avoid interference with spectral analysis .

- Yield Optimization : Pilot reactions suggest ~95% yield for analogous compounds when using excess formaldehyde to drive the reaction .

Advanced: How can conflicting spectroscopic data (e.g., NMR or IR) be resolved during characterization?

Methodological Answer:

Contradictions arise from solvent interactions, tautomerism, or impurities. Resolution strategies include:

- Theoretical Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values. For example, deviations >2 ppm may indicate incorrect assignments or conformational flexibility .

- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) by observing signal broadening or splitting at elevated temperatures .

- Cross-Validation : Use complementary techniques like IR (e.g., N-H stretches at ~3400 cm for indole) or UV-Vis (λ ~280 nm for indole chromophores) .

Advanced: What experimental frameworks assess the biological activity of this compound?

Methodological Answer:

- In Vitro Assays :

- Receptor Binding : Radioligand displacement assays (e.g., serotonin receptor subtypes) using tritiated ligands. IC values are normalized to reference compounds like gramine .

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains, with agar dilution methods to minimize solvent interference .

- In Silico Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tryptophan hydroxylase, guided by the indole scaffold’s hydrophobicity .

Advanced: How does salt formation impact the compound’s stability and solubility?

Methodological Answer:

- Oxalate Salts : Improve crystallinity and stability (melting point ~164–166°C observed for analogues) but reduce aqueous solubility. Recrystallization from ethanol/water mixtures (1:3 v/v) optimizes purity .

- Hydrochloride Salts : Enhance water solubility (critical for in vivo studies) but may require anhydrous conditions during synthesis to prevent hydrolysis .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor by HPLC for decomposition products like 7-chloroindole .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Gloves (nitrile), lab coats, and goggles to prevent dermal/ocular exposure. Fume hoods are mandatory due to potential amine volatility .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with dilute acetic acid. Avoid water to prevent exothermic reactions with salts .

- Waste Disposal : Incineration after mixing with combustible solvents (e.g., ethanol) ensures complete degradation of halogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。